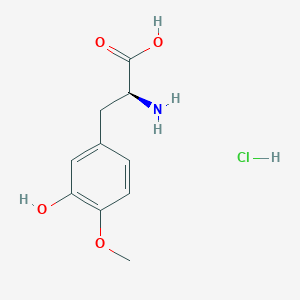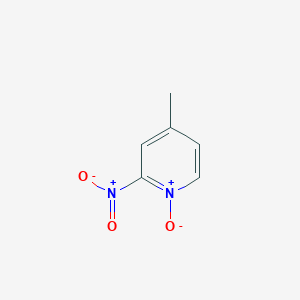
(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride
Descripción general
Descripción
(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride, also known as 3,4-Dihydroxyphenylalanine (DOPA), is a naturally occurring amino acid that plays a vital role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. It is widely used in scientific research as a precursor to these neurotransmitters and as a tool to study their functions in the brain.
Aplicaciones Científicas De Investigación
Application in Polymer Modification
(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride has been studied in the modification of polyvinyl alcohol/acrylic acid hydrogels, prepared through γ-radiation. These hydrogels, modified with various amines including this compound, exhibited enhanced swelling and thermal stability, suggesting potential applications in medical fields due to their promising biological activities (Aly & El-Mohdy, 2015).
Role in Synthesis of Amino Acids
It has been used in the synthesis and resolution of amino acids, particularly as constituent amino acids in AM-toxins. This process involves steps like hydrolysis, decarboxylation, and resolution, which are pivotal in the preparation of specific amino acid forms (Shimohigashi, Lee, & Izumiya, 1976).
Corrosion Inhibition
The compound has been studied for its application in corrosion inhibition. Specifically, derivatives of this compound have shown significant efficiency in inhibiting acidic corrosion in metal, with promising implications in materials science (Bentiss et al., 2009).
Potential in Medical Applications
Research has explored derivatives of this compound in the design of novel uterine relaxants, demonstrating significant uterine relaxant activity, which indicates potential therapeutic applications in obstetrics and gynecology (Viswanathan, Kodgule, & Chaudhari, 2005).
Synthesis of Propionamides
The compound has been involved in the synthesis of propionamides, with certain derivatives exhibiting weak antibacterial activity. This points to potential applications in developing new antibacterial agents (Arutyunyan et al., 2014).
Antimicrobial and Antioxidant Properties
Derivatives of this compound have been evaluated for their antimicrobial activity against various bacteria and fungi, as well as for their antioxidant properties, which could be relevant in the development of new antimicrobial and antioxidant agents (Mickevičienė et al., 2015).
Use in Structural Studies
This compound has been used in the synthesis of diorganotin(IV) compounds, contributing to structural studies in organometallic chemistry. These studies provide insights into coordination geometries and supramolecular structures (Baul et al., 2013).
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSGVVCBJDUZMU-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435035.png)
![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1435037.png)
![2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride](/img/structure/B1435041.png)





![2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1435050.png)
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1435051.png)



